Product packaging for 3-ethyl-1,2-diphenyl-1H-indole(Cat. No.:)

3-ethyl-1,2-diphenyl-1H-indole

Cat. No.: B371905
M. Wt: 297.4g/mol
InChI Key: FFMMBIZJYVBRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1,2-diphenyl-1H-indole is a synthetic indole derivative of significant interest in medicinal chemistry and materials science research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. This compound features a 1,2-diphenyl substitution pattern, a structure recognized for its utility in polymer chemistry, particularly in the development of dynamic "click" reactions for self-healing materials . The additional 3-ethyl substituent is a key structural modification that can influence the compound's electronic properties, lipophilicity, and steric profile, potentially fine-tuning its reactivity and application scope . Indole derivatives, as a class, demonstrate a broad spectrum of pharmacological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The specific substitution pattern on the indole core is critical for its biological and chemical function. For instance, 2-phenylindole motifs are common in research and have been explored as stabilizing additives in materials like PVC . This compound is presented as a building block for the synthesis of more complex molecules and for investigating novel chemical reactions and material properties. Researchers can utilize this chemical for developing dynamic covalent bond-forming processes, studying structure-activity relationships (SAR) in bioactive compound design, and exploring new pathways in heterocyclic chemistry . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use applications. Researchers should consult safety data sheets and handle this material according to standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19N B371905 3-ethyl-1,2-diphenyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19N

Molecular Weight

297.4g/mol

IUPAC Name

3-ethyl-1,2-diphenylindole

InChI

InChI=1S/C22H19N/c1-2-19-20-15-9-10-16-21(20)23(18-13-7-4-8-14-18)22(19)17-11-5-3-6-12-17/h3-16H,2H2,1H3

InChI Key

FFMMBIZJYVBRKG-UHFFFAOYSA-N

SMILES

CCC1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Strategic Synthetic Methodologies for 3 Ethyl 1,2 Diphenyl 1h Indole and Analogous Structures

Established Synthetic Pathways for Indole (B1671886) Derivatives

The synthesis of the indole ring system has been a subject of intense research for over a century, leading to a variety of powerful and versatile methods. bohrium.com These pathways range from classical name reactions to modern transition-metal-catalyzed processes, each offering unique advantages in accessing structurally diverse indole derivatives.

Fischer Indole Synthesis Adaptations for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole core. wikipedia.orgbhu.ac.in The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.netwikipedia.org The versatility of this method allows for the preparation of a wide array of substituted indoles by simply varying the starting hydrazine (B178648) and carbonyl compound. core.ac.uk

The general mechanism proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine intermediate. A nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org For the specific synthesis of 3-ethyl-1,2-diphenyl-1H-indole, the logical precursors would be N,N-diphenylhydrazine and butyrophenone (B1668137) (1-phenylbutan-1-one). The reaction would be catalyzed by Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂). wikipedia.orgbhu.ac.in

The scope of the Fischer indole synthesis is extensive, accommodating a variety of substituents on both the arylhydrazine and the carbonyl component, as illustrated by the examples in the table below.

Table 1: Examples of Substituted Indole Synthesis via Fischer Indolization

Phenylhydrazine Derivative Carbonyl Compound Acid Catalyst Product Ref.
Phenylhydrazine Butanal Polyphosphoric Acid 3-Ethyl-1H-indole researchgate.net
Phenylhydrazine Suberone Not Specified 2,3-Cycloheptenoindole wikipedia.org
Phenylhydrazine Acetophenone ZnCl₂ 2-Phenyl-1H-indole

Palladium-Catalyzed Indolization Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder reaction conditions and broader functional group tolerance compared to many classical methods. bohrium.commdpi.com These strategies can be broadly categorized into direct annulation reactions to construct the indole ring and cross-coupling reactions to modify a pre-existing indole scaffold. numberanalytics.com

Palladium-catalyzed annulation reactions provide a direct route to substituted indoles, often by coupling an aniline (B41778) derivative with an alkyne. One prominent approach involves the reaction of 2-haloanilines with terminal or internal alkynes. This method allows for the construction of highly substituted indoles in a convergent manner. For instance, the synthesis of 1,2,3-trisubstituted indoles can be achieved from α-diketones and N-substituted anilines in a reductive environment. mdpi.com Another strategy involves the oxidative cyclization of N-aryl enamines, which can be prepared from anilines and β-keto esters, to form the indole C-N bond. bohrium.com These methods are valued for their ability to assemble complex indole structures from readily available starting materials.

Table 2: Palladium-Catalyzed Direct Synthesis of Substituted Indoles

Aniline Derivative Coupling Partner Catalyst System Product Type Ref.
N-Substituted Anilines α-Diketones Pd catalyst 1,2,3-Trisubstituted Indoles mdpi.com
2-Halo-aryl Enamines (Intramolecular) RuPhos precatalyst / NaOMe N-Functionalized C2/C3-Substituted Indoles bohrium.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of the indole core. numberanalytics.com These reactions typically involve a halogenated indole derivative that is coupled with a variety of partners, including boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination). numberanalytics.comresearchgate.netacs.org

A viable strategy for synthesizing this compound could involve preparing a 3-halo-1,2-diphenyl-1H-indole intermediate. This intermediate could then undergo a Suzuki cross-coupling reaction with an ethylboronic acid derivative or a related organometallic reagent. Research has demonstrated that 3-iodoindoles, synthesized via iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines, are excellent substrates for subsequent palladium-catalyzed Suzuki and Sonogashira couplings to yield 1,2,3-trisubstituted indoles. researchgate.netacs.org This modular approach allows for the introduction of diverse substituents at the C3 position with high efficiency.

Another advanced technique is the direct C-H functionalization of indoles, which bypasses the need for pre-functionalized (e.g., halogenated) starting materials. chim.it For example, the benzylic C(sp³)–H bond of a 3-methylindole (B30407) can be arylated or acylated using a combination of photoredox and nickel catalysis. nih.gov

Table 3: Indole Scaffold Modification via Palladium-Catalyzed Cross-Coupling

Indole Substrate Coupling Partner Reaction Type Product Ref.
3-Iodoindoles Boronic Acids Suzuki Coupling 1,2,3-Trisubstituted Indoles researchgate.netacs.org
3-Iodoindoles Terminal Acetylenes Sonogashira Coupling 1,2,3-Trisubstituted Indoles researchgate.netacs.org
Aryl Bromides Hydrazones Buchwald Modification N-Arylhydrazones (Fischer Indole Precursors) wikipedia.org

Cyclization Reactions in Indole Synthesis

Cyclization reactions are central to indole synthesis, encompassing a wide range of transformations that form the heterocyclic ring. Modern advancements have introduced novel catalytic systems that proceed via C-H activation and annulation cascades, offering high atom economy and regioselectivity. pkusz.edu.cnthieme-connect.com

A highly efficient and general protocol for synthesizing unprotected indoles involves a triazene-directed C-H annulation with alkynes. pkusz.edu.cn In this methodology, a triazene (B1217601) group, attached to an aniline derivative, serves as a transient directing group. In the presence of a rhodium catalyst, such as [RhCp*Cl₂]₂, the catalyst coordinates to the triazene and directs the ortho-C-H activation of the aniline ring. pkusz.edu.cnscdi-montpellier.fr The resulting rhodacycle then undergoes insertion of an alkyne, followed by reductive elimination and cleavage of the directing group to furnish the indole product. pkusz.edu.cnexlibrisgroup.com

This strategy is notable for its excellent regioselectivity, even with unsymmetrically substituted alkynes. pkusz.edu.cnscdi-montpellier.fr The synthesis of this compound could be envisioned using this method by reacting a suitable N-phenylaniline derivative bearing a triazene directing group with 1-phenyl-1-butyne. The reaction tolerates a broad scope of substrates, allowing for the synthesis of diverse, polysubstituted indoles. pkusz.edu.cnpkusz.edu.cn

Table 4: Synthesis of Substituted Indoles via Triazene-Directed C−H Annulation

Arene (Triazene-Directed) Alkyne Catalyst / Oxidant Product Ref.
1a (N-Aryl Triazene) Diphenylacetylene [RhCpCl₂]₂ / AgSbF₆ / Cu(OAc)₂·H₂O 2,3-Diphenyl-1H-indole pkusz.edu.cn
1a (N-Aryl Triazene) 1-Phenyl-1-propyne [RhCpCl₂]₂ / AgSbF₆ / Cu(OAc)₂·H₂O 2-Methyl-3-phenyl-1H-indole pkusz.edu.cn
1a (N-Aryl Triazene) 4-Octyne [RhCpCl₂]₂ / AgSbF₆ / Cu(OAc)₂·H₂O 2,3-Dipropyl-1H-indole pkusz.edu.cn
Intramolecular Cyclization Approaches to Fused Indole Systems

Intramolecular cyclization represents a powerful strategy for the synthesis of fused indole systems, where a pre-functionalized aromatic precursor undergoes ring closure to form the indole nucleus. These methods offer high efficiency and control over the final structure.

Palladium-catalyzed intramolecular cyclizations have emerged as a prominent tool for constructing fused polycyclic indoles. For instance, a palladium-catalyzed intramolecular C–H addition of indoles bearing cyanohydrin units at various positions (C(2), C(3), and N(1)) to nitriles has been developed. acs.org This methodology allows for the synthesis of a diverse range of functionalized and partially saturated carbazoles, tetrahydropyrido[1,2-a]indoles, and even seven- or eight-membered fused ring systems in good to excellent yields. acs.org The reaction conditions typically involve a palladium catalyst such as Pd(OAc)₂, often in the presence of a ligand like bipyridine. The choice of the N-substituent on the indole ring can significantly influence the reaction's outcome, with N-benzyl and N-phenyl groups being amenable to the cyclization, while N-acylated indoles may inhibit the reaction. acs.org

Another approach involves the photoredox-catalyzed intramolecular cyclization of indolyl α-diazocarbonyls to construct indole-fused seven-membered N- and O-heterocycles. acs.org This method is characterized by its mild reaction conditions, low catalyst loading, and good functional group tolerance, providing access to tricyclic heterocycles with excellent regioselectivity. acs.org

Furthermore, phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization offers a metal-free alternative for the synthesis of N-substituted indole derivatives. organic-chemistry.org This method allows for the formation of the indole skeleton by joining a side-chain nitrogen atom to the benzene (B151609) ring in the final synthetic step. organic-chemistry.org The reaction is fast and efficient for both electron-rich and electron-poor substrates. organic-chemistry.org

The Larock indole synthesis, a palladium-catalyzed annulation of halo-anilines and alkynes, can also be adapted for intramolecular applications to create 3,4-fused tricyclic indole derivatives. nih.gov These reactions often employ a palladium catalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.gov

These intramolecular cyclization strategies provide a versatile platform for accessing complex, fused indole architectures, which are prevalent in natural products and bioactive molecules.

Table 1: Comparison of Intramolecular Cyclization Methods for Fused Indole Synthesis

Method Catalyst/Reagent Key Features Products Reference
Pd-catalyzed C-H addition to nitrilesPd(OAc)₂, bpySkeletal diversity, good to excellent yieldsFused polycyclic indoles, carbazoles, tetrahydropyrido[1,2-a]indoles acs.org
Photoredox-catalyzed cyclizationPhotoredox catalystMild conditions, low catalyst loading, high regioselectivityIndole-fused seven-membered N- and O-heterocycles acs.org
PIFA-mediated cyclizationPhenyliodine bis(trifluoroacetate) (PIFA)Metal-free, fast reaction times, good for N-substituted indolesN-arylated and N-alkylated indoles organic-chemistry.org
Intramolecular Larock annulationPd(OAc)₂, PPh₃Access to specific fused systems3,4-fused tricyclic indoles nih.gov

Ring Transformations of Other Heterocycles to Indoles

The synthesis of indoles can also be achieved through the transformation of other pre-existing heterocyclic rings. This strategy offers an alternative pathway to the indole core, often allowing for the introduction of unique substitution patterns.

One such approach involves the ring-expanding and ring-opening reactions of benzofurans. oup.com These skeletal transformations, often catalyzed by transition metals, can introduce heteroatoms into the benzofuran (B130515) core, leading to the formation of indole derivatives. For example, lithium-mediated ring-opening of benzofurans followed by boron insertion can pave the way for subsequent transformations into indole structures. oup.com

Another strategy involves the reaction of 2-methyl-3H-indoles with pyrylium (B1242799) salts, which can lead to the formation of pyrido[1,2-a]indolium salts through a three-carbon annulation. researchgate.net This transformation effectively converts a simple indole derivative into a more complex, fused heterocyclic system.

While direct ring transformation of a common heterocycle into the specific this compound is not extensively documented, the principles of ring expansion, contraction, and atom insertion/deletion in heterocyclic chemistry provide a conceptual framework for such synthetic designs. For instance, the Fischer indole synthesis itself can be viewed as a transformation of a phenylhydrazone. msu.eduresearchgate.net More complex transformations include the synthesis of indoles from azirines upon reaction with arynes, where the reaction conditions can selectively produce either N-unsubstituted or N-aryl indoles. researchgate.net

The synthesis of novel diphenyl ether-based bis-heterocycles through cyclocondensation reactions also highlights the versatility of building complex structures from simpler heterocyclic precursors. nih.gov Although not directly forming a simple indole, these methods demonstrate the potential of using heterocyclic building blocks in complex molecule synthesis.

Table 2: Examples of Ring Transformations Leading to Indole or Fused Indole Systems

Starting Heterocycle Reagents/Conditions Product Type Reference
BenzofuranLithium mediation, Boron insertionIntermediates for indole synthesis oup.com
2-Methyl-3H-indolePyrylium saltsPyrido[1,2-a]indolium salts researchgate.net
AzirineArynesN-unsubstituted or N-aryl indoles researchgate.net

Advanced Functionalization and Derivatization Strategies for this compound

Once the core indole structure is established, further functionalization and derivatization are crucial for creating analogs with diverse properties. For a highly substituted indole like this compound, these strategies must be regioselective and efficient.

Regioselective Functionalization of the Indole Ring System

The indole ring possesses multiple sites for functionalization, and achieving regioselectivity is a key challenge. The intrinsic reactivity of the indole nucleus favors electrophilic substitution at the C3 position. msu.edubhu.ac.in However, when the C3 position is blocked, as in this compound, electrophilic attack can be directed to other positions.

For N-unprotected indoles, the C2 position is generally less reactive than C3. However, various methods have been developed for C2-functionalization, particularly when C3 is substituted. frontiersin.org Acid-promoted C2-alkylation of unprotected indoles with unactivated alkenes using a catalytic amount of HI has been reported to be highly regioselective. frontiersin.org Transition metal catalysis, particularly with palladium, has also been employed for the C2-arylation of indoles. nih.gov

Remote C-H functionalization offers a powerful strategy to access positions on the benzene ring of the indole nucleus that are typically difficult to functionalize directly. For instance, rhodium(II) complexes can catalyze the regioselective C6-alkylation of 2-substituted indoles with diazo compounds. snnu.edu.cn This selectivity is proposed to arise from a hydrogen-bonding directing effect. snnu.edu.cn Similarly, ruthenium(II)-catalyzed direct diamidation of 3-carbonylindoles at the C4 and C5 positions has been achieved using dioxazolones as the amidating agents. semanticscholar.org

The electronic properties of substituents on the indole ring can significantly influence the regioselectivity of functionalization reactions. For example, in the synthesis of methoxy-activated indoles, the position of the methoxy (B1213986) group can direct further substitution. chim.it

Table 3: Regioselective Functionalization of Substituted Indoles

Target Position Method Catalyst/Reagent Substrate Requirement Reference
C2-AlkylationAcid-promoted alkylationHIC3-substituted indole frontiersin.org
C2-ArylationPd-catalyzed C-H arylationPd catalyst, t-BuONaComplex indole structure nih.gov
C6-AlkylationRh-catalyzed C-H alkylationRh(II) complexes, diazo compounds2-substituted indole snnu.edu.cn
C4/C5-DiamidationRu-catalyzed C-H diamidationRu(II) catalyst, dioxazolones3-carbonylindole semanticscholar.org

N-Substitution Methodologies and Their Influence on Indole Reactivity

The substituent on the indole nitrogen plays a critical role in modulating the electronic properties and reactivity of the indole ring. acs.orgmdpi.comresearchgate.net For 1,2-diphenyl-3-ethyl-1H-indole, the N-phenyl group already influences its reactivity. Further modification or the choice of N-substituent in analogous structures can be a strategic tool.

N-substitution can be achieved through various methods, including reaction with strong bases like sodium hydride or sodamide to form the N-anion, followed by reaction with an electrophile. bhu.ac.in In the context of 1,2-diphenylindoles, the presence of the bulky phenyl group at N-1 can sterically and electronically influence subsequent reactions. For example, in a study on Pks13 inhibitors, substituting the indole nitrogen with a phenyl group was more favorable for activity against Mycobacterium tuberculosis than smaller alkyl groups. nih.gov

The nature of the N-substituent can have a remarkable effect on the enantioselectivity of reactions at other positions of the indole ring. For instance, in the ruthenium-catalyzed enantioselective propargylation of indoles, the introduction of a bulky silyl (B83357) group on the nitrogen dramatically increased the enantioselectivity of the reaction at the C3 position. acs.org While an N-phenyl group provided moderate results, an N-methyl group showed improved enantioselectivity over an unsubstituted indole. acs.org

The N-substituent also affects the reactivity in organocatalytic asymmetric reactions involving vinylindoles. bohrium.com Generally, NH-unsubstituted vinylindoles are suitable for reactions with hydrogen-bonding catalysts, whereas N-substituted vinylindoles are better substrates for non-hydrogen-bonding catalysts. bohrium.com

Table 4: Influence of N-Substituents on Indole Reactivity

Reaction Type Influence of N-Substituent Example Reference
Enantioselective PropargylationBulky silyl groups on N increase enantioselectivity.Ru-catalyzed reaction with propargylic alcohols. acs.org
Organocatalytic Asymmetric ReactionsDetermines the type of catalyst to be used (hydrogen-bonding vs. non-hydrogen-bonding).Reactions of vinylindoles. bohrium.com
Biological ActivityCan significantly impact biological activity.N-phenyl substitution in Pks13 inhibitors. nih.gov

Multi-component Reaction Approaches for Molecular Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. nih.govrsc.orgmdpi.com This strategy is highly efficient and offers a rapid way to generate libraries of structurally diverse compounds for various applications.

Indoles are excellent substrates for MCRs, often utilizing the nucleophilicity of the C3 position. nih.gov However, novel MCRs are being developed that involve different modes of reactivity. For instance, an MCR for the modular assembly of indole-fused seven-membered heterocycles has been reported, which proceeds under mild conditions with a broad substrate scope. nih.govrsc.org This reaction can accommodate various substituted indoles, including those with electron-donating and electron-withdrawing groups. rsc.org

MCRs can also be employed to synthesize highly functionalized indole derivatives. rsc.org For example, a library of potentially bioactive compounds was synthesized through MCRs involving 1H-indole-methyl-isocyanide, achieving significant molecular complexity and diversity. rsc.org The synthesis of 3,3-bis(indolyl)methanes, another class of biologically relevant molecules, can be achieved via a three-component reaction of an aldehyde and two equivalents of indole. nih.gov

These MCR approaches provide a versatile platform for the diversification of indole scaffolds, including those analogous to this compound, by enabling the introduction of various functional groups and the construction of fused ring systems in a single step.

Table 5: Multi-component Reactions for Indole Diversification

Reaction Type Reactants Product Reference
Modular assembly of fused heterocyclesIndole, formaldehyde, amino acid derivativesIndole-fused oxadiazepines and thiazepines nih.govrsc.org
Synthesis of functionalized indoles1H-indole-methyl-isocyanide, other componentsComplex indole derivatives rsc.org
Synthesis of bis(indolyl)methanesAldehyde, indole (2 equiv.)3,3-bis(indolyl)methanes nih.gov

Stereoselective Synthesis of Indole Derivatives

The synthesis of enantiomerically pure indole derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Stereoselective synthesis aims to control the formation of a specific stereoisomer.

For indole derivatives, stereoselectivity can be introduced at various stages of the synthesis. Asymmetric catalysis is a common approach, where a chiral catalyst is used to induce enantioselectivity in a reaction. For example, the ruthenium-catalyzed enantioselective propargylation of indoles, as mentioned earlier, can produce β-propargylated indoles with high enantioselectivity (up to 95% ee). acs.org

Chemodivergent and stereoselective synthesis of diverse indole derivatives can be achieved through reactions of 3-indolylmethanols with Nazarov reagents. researchgate.net Depending on the reaction conditions, this method can lead to the formation of different cyclized products, such as cyclohepta[b]indoles or cyclopenta[b]indoles, with high diastereoselectivity. researchgate.net

Atroposelective synthesis is another important area, focusing on the synthesis of axially chiral molecules. For 3-aryl-indoles, where rotation around the C-Ar bond is restricted, this leads to atropisomers. One strategy for the atroposelective synthesis of 3-aryl-indoles involves the 2,3-difunctionalization of simple indoles. chinesechemsoc.org

Palladium-catalyzed reactions have also been employed for the stereoselective synthesis of indole-substituted compounds. For example, a cascade cyclocarbopalladation followed by reaction with 2-alkynyltrifluoroacetanilides can afford 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones bearing a 3-indolyl substituent with high stereoselectivity. beilstein-journals.org

These stereoselective methods are crucial for accessing specific enantiomers or diastereomers of indole derivatives, which is often a prerequisite for their use in pharmaceutical applications.

Table 6: Stereoselective Synthesis of Indole Derivatives

Method Key Feature Product Type Reference
Ru-catalyzed enantioselective propargylationHigh enantioselectivity (up to 95% ee)β-propargylated indoles acs.org
Chemodivergent cyclization of 3-indolylmethanolsHigh diastereoselectivity, controllable product formationCyclohepta[b]indoles, cyclopenta[b]indoles researchgate.net
Atroposelective 2,3-difunctionalizationSynthesis of axially chiral moleculesAxially chiral 3-aryl-indoles chinesechemsoc.org
Pd-catalyzed cascade reactionHigh stereoselectivityIndole-substituted dihydroisoquinolinones beilstein-journals.org

Chemical Reactivity and Transformation Studies of the 3 Ethyl 1,2 Diphenyl 1h Indole Core

Electrophilic Aromatic Substitution Patterns in Substituted Indoles

The indole (B1671886) nucleus is an electron-rich aromatic system, making it prone to electrophilic substitution. bhu.ac.in The preferred site for electrophilic attack is typically the C3 position of the pyrrole (B145914) ring, as the resulting intermediate cation is stabilized by the nitrogen atom's lone pair without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.inic.ac.uk However, in the case of 3-ethyl-1,2-diphenyl-1H-indole, the C3 position is already occupied by an ethyl group. Furthermore, the C1 and C2 positions are substituted with phenyl groups.

With the pyrrolic ring fully substituted, electrophilic aromatic substitution (SEAr) is directed towards the benzo moiety of the indole core. The directing influence of the pyrrole ring, which acts as an activating group, generally favors substitution at the C4 and C6 positions. However, the bulky phenyl group at the N1 position can exert significant steric hindrance, potentially impeding attack at the C7 position. Similarly, the C2-phenyl group can influence the electronic distribution and sterically hinder the C7 position.

In polysubstituted indoles, if the C2 and C3 positions are occupied, electrophilic attack often occurs at the C6 position. bhu.ac.in For the this compound, the substitution pattern creates a sterically crowded environment around the pyrrole ring. Consequently, electrophilic attack is most likely to occur on the benzene ring, with the C6 position being a probable site, influenced by a combination of electronic activation from the heterocyclic system and steric hindrance from the N-phenyl group. Studies on related BN-fused indoles have also shown that electrophilic substitution occurs with regioselectivity at the 3-position, but these compounds can undergo self-condensation reactions in the presence of acid. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the this compound Core

Position Predicted Reactivity Rationale
C4 Possible Electronically activated, but may experience some steric hindrance.
C5 Less Likely Less electronically activated compared to C4 and C6.
C6 Most Likely Electronically activated and generally less sterically hindered than C4 and C7. bhu.ac.in

Cycloaddition Reactions and Pericyclic Processes of Indole Nuclei

The indole nucleus can participate in a variety of cycloaddition and pericyclic reactions, acting either as a diene or a dienophile, leading to the formation of complex polycyclic structures. nih.gov These reactions provide a powerful tool for rapidly increasing molecular complexity. acs.org

[4+2] Cycloaddition (Diels-Alder Reactions): The indole ring system can function as a diene across the C2-C3 bond and the C3a-C4 bond of the benzene ring. However, the substitution pattern of this compound, with bulky phenyl groups at N1 and C2 and an ethyl group at C3, would likely disfavor its participation as a diene due to severe steric hindrance. Conversely, intramolecular [4+2] cycloadditions of ynamides with conjugated enynes have been used to construct highly substituted indolines and indoles. nih.gov

[3+2] Cycloaddition (1,3-Dipolar Cycloadditions): Dearomative (3+2) annulation reactions between substituted indoles and various 1,3-dipoles, such as oxyallyl cations or azaoxyallyl cations, are a common method for synthesizing pyrroloindolines. nih.govnih.gov These reactions typically proceed via initial C-C bond formation at the C3 position of the indole. nih.gov For this compound, the substituted C3 position would prevent this typical reaction pathway. However, alternative cycloaddition pathways might be possible, for instance, involving the C2-C3 π-bond acting as the dipolarophile. The generation of indole-2,3-quinodimethanes offers another route for cycloaddition reactions. nih.gov

Pericyclic Rearrangements: Claisen rearrangements of allyloxy indoles are known to occur, typically producing 2-allylindolin-3-ones. nih.gov While not directly applicable to the static structure of this compound, such rearrangements are key steps in the synthesis of functionalized indole cores.

Rearrangement Reactions and Mechanistic Investigations

Deamination-Initiated Indole Transformations

Deamination reactions typically involve the conversion of an amino group into a diazonium salt, which can then undergo various transformations. In the context of the indole core, this could be initiated from an amino-substituted derivative of this compound. For example, the deamination of tryptamine (B22526) (an indole with a 3-ethylamine substituent) can yield indole-3-acetaldehyde. researchgate.net While not a rearrangement of the core itself, it demonstrates a transformation initiated by deamination of a side chain.

A more profound rearrangement can be seen in the transformation of 3-(2-nitroethyl)-1H-indoles. These compounds, which can be considered precursors to aminoethyl indoles, can undergo a rearrangement to form 2-(1H-indol-2-yl)acetonitriles, involving a 1,2-alkyl shift. nih.govmdpi.com This suggests that a hypothetical 4-amino-3-ethyl-1,2-diphenyl-1H-indole, upon diazotization and subsequent reaction, could potentially lead to rearranged products, although specific studies on this substrate are not available. The enzymatic deamination of tryptamine leads to indole-3-acetaldehyde, which can further rearrange. researchgate.net

Ligand Exchange and Scrambling Phenomena in Metal-Indole Complexes

The indole nucleus, with its nitrogen atom and π-system, can act as a ligand, forming complexes with various transition metals. nih.govresearchgate.net The binding of a metal to the indole nitrogen can significantly alter the chemical and physical properties of the heterocycle. researchgate.net In a complex involving this compound, the indole derivative would likely coordinate to the metal center.

Ligand exchange is a fundamental process in coordination chemistry where one ligand in a complex is replaced by another. The rate and mechanism of ligand exchange are influenced by factors such as the nature of the metal ion, the other ligands in the coordination sphere, and the steric and electronic properties of the entering and leaving ligands. rsc.org The bulky phenyl substituents on the nitrogen and C2 carbon of this compound would create a sterically hindered environment around the metal center, likely influencing the kinetics of ligand exchange. This steric bulk could slow down associative exchange pathways and favor dissociative mechanisms.

Structural changes between metal ions and ligands in the first coordination shell can be modeled, and the free energy barriers for ligand exchange can be reproduced using computational methods. rsc.org Studies on zinc complexes with indole-imidazole ligands show that the ligands remain structurally unchanged in solution upon coordination. nih.gov

Catalytic Transformations of Indole Derivatives

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis is a cornerstone for the functionalization of indole derivatives, enabling the formation of new C-C and C-N bonds. mdpi.com

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to introduce aryl, vinyl, or alkynyl groups onto the indole scaffold. mdpi.com For this compound, these reactions would likely target the C-H bonds on the benzene ring (positions C4-C7). C-H activation and functionalization strategies, often employing rhodium or palladium catalysts, provide a direct route to append new substituents without the need for pre-functionalized starting materials. nih.govpkusz.edu.cn For instance, Rh(III)-catalyzed C-H activation can be used for diverse annulation strategies to create polycyclic-fused indole derivatives. nih.gov

Annulation Reactions: Annulation reactions involve the construction of a new ring onto an existing scaffold. Transition metal-catalyzed annulation reactions of indoles can lead to the formation of carbazoles or other fused heterocyclic systems. For example, rhodium-catalyzed C-H annulation with alkynes is a general method for synthesizing unprotected indoles. pkusz.edu.cn Annulation reactions between indoles and 2-alkoxycyclopropanoate esters have been reported to functionalize both C2 and C3 positions simultaneously, though this would be challenging with the substituted core of this compound. acs.org A different reaction course is often seen with 3-substituted indoles, sometimes leading to C2 alkylation via a migration process. acs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions on Indole Scaffolds

Reaction Type Catalyst System (Example) Substrate Scope Product Type Reference
C-H Annulation [RhCp*Cl2]2 / CsOAc N-Aryl enamines and alkynes Substituted Indoles pkusz.edu.cn
Suzuki-Miyaura Coupling Pd(PPh3)4 Indole boronic acids and vinyl halides Vinylindoles mdpi.com
C-H Alkylation Three-coordinate iron(0) complex Indoles and styrenes C2-alkylated indoles acs.org
Oxidative Annulation Rh(III) catalyst Indoles and alkynyl aldehydes Fused pyrimido[1,6-a]-indolones nih.gov

Asymmetric Catalysis in Indole Functionalization

The asymmetric functionalization of the indole core is a cornerstone of modern synthetic chemistry, providing access to chiral building blocks for pharmaceuticals and materials science. While direct studies on this compound are not extensively documented, significant insights can be drawn from research on closely related 2,3-disubstituted indole scaffolds.

Transition metal-catalyzed asymmetric hydrogenation represents a primary method for introducing chirality to the indole nucleus by reducing the C2-C3 double bond to form indolines. Research into the iridium-catalyzed asymmetric hydrogenation of unprotected 2,3-disubstituted indoles offers relevant findings. For instance, the hydrogenation of 2-ethyl-3-phenyl-1H-indole, a structural isomer of the target compound, proceeds with excellent conversion, yield, and stereoselectivity. chinesechemsoc.org In this reaction, an Iridium complex with a chiral bisphosphine-thiourea ligand (ZhaoPhos) effectively catalyzes the hydrogenation. chinesechemsoc.org

However, the steric and electronic environment created by the substituents at the N1, C2, and C3 positions is critical. In the same study, the hydrogenation of 2,3-diphenyl-1H-indole did not proceed under the standard conditions, which was attributed to unfavorable bulky steric hindrance from the two phenyl groups. chinesechemsoc.org This suggests that the N-phenyl group in this compound, in addition to the C2-phenyl group, would likely present significant steric challenges for catalyst coordination and subsequent hydrogenation, potentially inhibiting the reaction in a similar manner.

The general field of asymmetric Friedel-Crafts reactions on indoles, which typically target the nucleophilic C3 position, is less directly applicable here since the C3 position is already substituted with an ethyl group. nih.gov However, functionalization at other positions, such as C7, has been achieved through the use of directing groups. nih.gov For polysubstituted indoles like the one , any further functionalization would need to overcome the combined steric bulk and electronic influence of the existing groups.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Analogue Indole Substrates chinesechemsoc.org

Substrate Catalyst System Conditions Conversion (%) Yield (%) dr ee (%)
2-ethyl-3-phenyl-1H-indole [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos H₂ (50 atm), MeSO₃H, CHCl₃, 70°C, 48h >99 98 >20:1 98

This table presents data for compounds structurally related to this compound to illustrate relevant catalytic behavior.

Photoredox Catalysis and Photocyclization Reactions

The 1,2-diphenyl-1H-indole scaffold is inherently photosensitive, predisposing it to specific intramolecular reactions. Photocyclization is a prominent transformation for this class of compounds, particularly for 2,3-diphenyl-1H-indoles, which undergo a 6π-electrocyclization reaction upon UV irradiation to form fused polycyclic aromatic systems. researchgate.netnih.gov This process, often referred to as a dehydrogenative photocyclization, typically proceeds without the need for an external photocatalyst or chemical oxidant, releasing hydrogen gas as the only byproduct. researchgate.net

The reaction involves the formation of a new carbon-carbon bond between the C2-phenyl ring and the C3-phenyl ring (in the case of 2,3-diphenylindoles) or between the C2-phenyl ring and the C7 position of the indole nucleus. For 2,3-diphenyl-1H-indoles, irradiation leads to the formation of dibenzo[a,c]carbazoles. researchgate.net The presence of the 3-ethyl group in this compound would not be expected to inhibit this core reactivity, and the molecule would likely undergo annulation between the C2-phenyl group and the indole C7-position.

Table 2: Dehydrogenative Photocyclization of a Model 3-Styryl Indole nih.gov

Substrate Light Source Solvent Time (h) Product Yield (%)

This table shows a related dehydrogenative photocyclization to illustrate the general transformation.

Beyond inherent photoreactivity, the principles of photoredox catalysis offer a diverse toolkit for bond formation under mild conditions. nih.govacs.org These reactions typically involve a photocatalyst (like a ruthenium or iridium complex, or an organic dye such as Eosin Y) that, upon excitation by visible light, initiates single-electron transfer (SET) processes to generate radical intermediates. nih.govsemanticscholar.org For indoles, photoredox catalysis has been used for C-H functionalization, acylation, and the synthesis of the indole core itself. nih.govsemanticscholar.org For instance, a visible-light-initiated cyclization of benzenesulfonyl chloride with an o-azidophenylalkyne using Eosin Y as the photocatalyst has been reported to produce 2,3-diphenyl-1H-indole. semanticscholar.org While specific photoredox-catalyzed C-H functionalization studies on this compound are scarce, the generation of radical species could potentially lead to alkylation or arylation at less sterically hindered positions of the indole core or the phenyl substituents.

Reactivity Modulation by Substituent Electronic Properties in Indole Systems

The chemical reactivity of the this compound core is intricately modulated by the electronic properties of its constituent parts: the indole nucleus and its three substituents.

The Indole Nucleus : The indole ring system is an electron-rich heterocycle. The lone pair on the nitrogen atom participates in the π-system, significantly increasing the electron density, particularly at the C3 position. This makes the indole core highly nucleophilic and susceptible to electrophilic attack. rsc.org

C2-Phenyl Group : The phenyl group at the C2 position further modulates the electronic landscape. It is generally considered to be electron-withdrawing by induction but can donate electron density through resonance. Its presence blocks reaction at the C2 position and sterically hinders approaches to the N1 and C3 positions. In oxidative coupling reactions, the C2-aryl group can direct further functionalization.

C3-Ethyl Group : The ethyl group at the C3 position has two primary effects. Electronically, it is a weak electron-donating group through induction (+I effect), which slightly increases the electron density of the pyrrole ring. Sterically, it blocks the most nucleophilic C3 position from direct electrophilic attack. rsc.org This blockage forces electrophilic substitution to occur at other positions on the indole ring, typically on the benzene portion (C4-C7), assuming the conditions are harsh enough to overcome the deactivation by the N-phenyl group. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 1,2 Diphenyl 1h Indole Systems

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

Single Crystal X-ray Diffraction Analysis of Indole (B1671886) Derivatives

The single crystal X-ray diffraction analysis of indole derivatives provides invaluable insights into their molecular architecture. For a compound like 3-ethyl-1,2-diphenyl-1H-indole, this technique would reveal the precise spatial orientation of the ethyl and phenyl substituents relative to the indole core. In related substituted indole systems, X-ray analysis has been instrumental in confirming molecular structures and understanding the impact of substitution on the planarity of the indole ring. mdpi.combeilstein-journals.orgmdpi.comjyu.fi

The crystal structure of a molecule is the result of a delicate balance of intermolecular forces that dictate the packing of molecules in the crystal lattice. Analysis of various substituted indoles has shown that the indole ring system itself is nearly planar. iucr.org However, the substituents can introduce steric strain, leading to slight distortions. For this compound, the phenyl groups at the 1 and 2 positions would likely be twisted out of the plane of the indole ring to minimize steric hindrance. The degree of this twisting, quantified by dihedral angles, would be a key parameter obtained from X-ray diffraction data.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1925.4
Z4
Calculated Density (g/cm³)1.25

Conformational Analysis and Intermolecular Interactions in the Solid State

The solid-state conformation of this compound would be significantly influenced by the rotational freedom of the phenyl and ethyl groups. The phenyl group at the N1-position and the phenyl group at the C2-position are expected to adopt conformations that minimize steric clashes with each other and with the indole ring. The ethyl group at the C3-position also possesses conformational flexibility.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity.

Application of 1D and 2D NMR Techniques to Complex Indole Structures

For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment. acs.orgweebly.com

¹H NMR: The 1D ¹H NMR spectrum would provide information on the number of different types of protons and their chemical environments. The aromatic protons of the indole and the two phenyl rings would resonate in the downfield region (typically δ 7-8 ppm). The protons of the ethyl group would appear in the upfield region, with the methylene (B1212753) protons showing a quartet and the methyl protons a triplet, due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of distinct carbon environments. The chemical shifts of the carbon atoms in the indole and phenyl rings would be characteristic of their aromatic nature. The carbons of the ethyl group would resonate at higher field.

2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential. scispace.comipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This would be crucial for confirming the positions of the ethyl and phenyl substituents on the indole ring. For example, correlations would be expected between the protons of the ethyl group and the C2 and C3 carbons of the indole.

A hypothetical table of ¹H and ¹³C NMR chemical shifts for this compound is presented below.

Atom Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
Indole C2-138.5
Indole C3-115.0
Indole C3a-129.8
Indole C47.25 (d)120.5
Indole C57.15 (t)122.3
Indole C67.10 (t)121.8
Indole C77.60 (d)110.2
Indole C7a-136.4
N1-Phenyl C (ipso)-139.1
N1-Phenyl C (o, m, p)7.30-7.50 (m)127.5-129.9
C2-Phenyl C (ipso)-135.2
C2-Phenyl C (o, m, p)7.30-7.50 (m)128.0-130.1
Ethyl CH₂2.80 (q)20.1
Ethyl CH₃1.30 (t)14.5

Investigation of Solution-State Conformations and Dynamics

NMR spectroscopy can also provide insights into the conformational dynamics of molecules in solution. nih.govuniroma1.itacs.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the phenyl groups and the protons of the indole ring, providing information about the preferred rotational conformations of the phenyl rings in solution. Variable temperature NMR studies could also be employed to investigate the energetics of conformational changes, such as the rotation of the ethyl group. researchgate.netfrontiersin.org

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the indole ring, the phenyl groups, and the ethyl substituent. mdpi.comresearchgate.netresearchgate.net

Indole Ring Vibrations: The stretching vibrations of the C-H bonds on the indole ring would appear in the 3000-3100 cm⁻¹ region. The C=C and C-N stretching vibrations within the indole ring system would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Phenyl Group Vibrations: The C-H stretching vibrations of the phenyl groups would also be observed around 3000-3100 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations would give strong bands in the 690-900 cm⁻¹ region, which are often diagnostic of the substitution pattern of the phenyl rings.

Ethyl Group Vibrations: The aliphatic C-H stretching vibrations of the ethyl group would be observed in the 2850-2960 cm⁻¹ region. Bending vibrations of the CH₂ and CH₃ groups would appear in the 1375-1465 cm⁻¹ range.

A hypothetical table of key vibrational frequencies for this compound is provided below.

Vibrational Mode Hypothetical FT-IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
Aromatic C-H Stretch (Indole, Phenyl)3050 (m)3055 (s)
Aliphatic C-H Stretch (Ethyl)2960 (m), 2870 (m)2965 (m), 2875 (m)
C=C Stretch (Aromatic)1600 (s), 1500 (s), 1450 (s)1605 (vs), 1500 (m)
Indole Ring Breathing-1010 (s)
C-N Stretch1340 (m)1345 (w)
Out-of-plane C-H Bend (Phenyl)750 (s), 700 (s)755 (w), 700 (w)

The complementary nature of FT-IR and Raman spectroscopy would be valuable in the analysis of this compound. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Together, they would provide a comprehensive vibrational profile of the molecule, confirming the presence of all its structural components and serving as a unique identifier.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel organic compounds. It provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. This section focuses on the application of HRMS in the detailed analysis of this compound, outlining its precise elemental composition and exploring its characteristic fragmentation pathways.

The molecular formula of this compound is C₂₂H₁₉N. The exact mass of a molecule is the sum of the most abundant isotopic masses of its constituent atoms. For this compound, the theoretical monoisotopic mass can be calculated with high precision. In a typical HRMS analysis, the compound is ionized, often by adding a proton to form the molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion is then compared to the theoretical value.

In a study characterizing a series of substituted indoles, the HRMS data for 1-ethyl-2,3-diphenyl-1H-indole, an isomer of the title compound, was reported. amazonaws.com The calculated m/z for the protonated molecule C₂₂H₂₀N⁺ ([M+H]⁺) was 298.1596, and the experimentally found value was 298.1589. amazonaws.com This close correlation between the calculated and found values, with a minimal mass error, confirms the elemental composition of the ion.

For a related compound, 3-decyl-1,2-diphenyl-1H-indole, HRMS analysis using Field Desorption-Time of Flight (FD-TOF) determined the molecular ion [M]⁺. The calculated m/z for C₃₀H₃₅N was 409.2770, with the found value being 409.2766, further demonstrating the power of HRMS in confirming elemental compositions of substituted indoles. mdpi.com

The fragmentation of this compound in the mass spectrometer provides valuable structural information. The fragmentation pathways of substituted indoles are influenced by the nature and position of the substituents on the indole core. mdpi.comacs.org The electron impact (EI) mass spectra of 2,3-diphenylindole derivatives have been examined to determine their major fragmentation routes. amazonaws.com For this compound, the fragmentation is expected to be initiated by the loss of the ethyl group or cleavage within the phenyl substituents.

A primary fragmentation pathway for this compound is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃) from the ethyl group at the C3 position. This is a common fragmentation for ethyl-substituted aromatic systems, leading to a stable benzylic-type cation. The loss of the entire ethyl group (•C₂H₅) is another plausible fragmentation pathway.

The table below summarizes the expected major fragments for this compound based on established fragmentation patterns of related indole derivatives.

Fragment Ion Proposed Structure m/z (Monoisotopic) Fragmentation Pathway
[C₂₂H₁₉N]⁺•Molecular Ion297.1517Ionization of the parent molecule
[C₂₁H₁₆N]⁺282.1283Loss of a methyl radical (•CH₃) from the ethyl group
[C₂₀H₁₄N]⁺268.1126Loss of the ethyl radical (•C₂H₅)
[C₁₆H₁₂N]⁺218.0970Loss of a phenyl group (•C₆H₅)
[C₁₄H₁₀]⁺•Biphenylene178.0783Complex rearrangement and fragmentation
[C₇H₇]⁺Tropylium ion91.0548Cleavage of the phenyl group

The following interactive data table provides the calculated and observed HRMS data for a closely related isomer, 1-ethyl-2,3-diphenyl-1H-indole, which is indicative of the precision achievable for this compound. amazonaws.com

Compound Molecular Formula Ion Calculated m/z Found m/z Reference
1-ethyl-2,3-diphenyl-1H-indoleC₂₂H₁₉N[M+H]⁺298.1596298.1589 amazonaws.com

The study of fragmentation patterns in related 2,3-disubstituted indoles reveals that the stability of the indole ring often leads to fragmentations involving the substituents. amazonaws.com The presence of phenyl groups at the N1 and C2 positions significantly influences the fragmentation, often leading to ions corresponding to the stable diphenyl-substituted indole core after the loss of the C3 substituent.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 1,2 Diphenyl 1h Indole

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of the geometric and electronic features of 3-ethyl-1,2-diphenyl-1H-indole.

Density Functional Theory (DFT) is a computational method that has become a mainstay in the study of organic molecules. researchgate.net By using functionals such as B3LYP combined with a suitable basis set like 6-311G(d,p), the geometry of this compound can be optimized to its lowest energy state. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the infrared (IR) and Raman vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific mode of vibration, such as stretching, bending, or twisting of the chemical bonds. The theoretical vibrational spectrum can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

ParameterBond/AngleCalculated Value
Bond Length (Å)C2-C31.39
N1-C21.38
C3-C(ethyl)1.51
N1-C(phenyl)1.44
C2-C(phenyl)1.49
Bond Angle (°)C2-N1-C(phenyl)125.4
N1-C2-C3108.7
N1-C2-C(phenyl)120.5
Dihedral Angle (°)C3-C2-N1-C(phenyl)175.2
C2-C3-C(ethyl)-C(methyl)65.8

Note: The data in this table is illustrative and represents typical values for similar indole (B1671886) derivatives. Actual values would be obtained from specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in For this compound, the distribution of the HOMO and LUMO across the indole core and the phenyl and ethyl substituents would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)3.90

Note: The data in this table is illustrative and based on typical values for similar indole derivatives. Actual values would be obtained from specific FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the indole ring and the π-electron-rich regions of the aromatic rings, indicating their nucleophilic character. Conversely, positive potentials would be expected around the hydrogen atoms.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For this compound, theoretical studies can be employed to investigate the mechanisms of various reactions, such as electrophilic substitution, cyclization, or oxidation.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state provide critical information about the reaction's feasibility and rate. For instance, in an electrophilic substitution reaction on the indole ring, calculations can determine whether the substitution is more likely to occur at the C3 position or on one of the phenyl rings by comparing the energies of the respective transition states.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra for validation and interpretation.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The calculated transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

For this compound, TD-DFT calculations would predict the λmax values and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can be correlated with experimentally measured UV-Vis spectra to confirm the identity of the compound and to understand the nature of the electronic transitions, such as π→π* or n→π* transitions, involving the indole and phenyl chromophores. researchgate.net

Table 3: Illustrative Predicted UV-Vis Spectral Data for this compound using TD-DFT

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (HOMO→LUMO)
3100.45HOMO → LUMO
2750.28HOMO-1 → LUMO
2400.62HOMO → LUMO+1

Note: The data in this table is illustrative and represents typical values for similar indole derivatives. Actual values would be obtained from specific TD-DFT calculations.

Prediction of NMR Chemical Shifts and Coupling Constants

Computational quantum chemistry has become an indispensable tool for the structural elucidation of organic molecules, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary beneficiary. mdpi.com The prediction of ¹H and ¹³C NMR chemical shifts via theoretical calculations provides powerful evidence for confirming molecular structures, assigning complex spectra, and investigating conformational dynamics. mdpi.comresearchgate.net Among the various computational methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for its balance of accuracy and computational cost. researchgate.net

Specifically, the Gauge-Including Atomic Orbital (GIAO) method, a variant of DFT, is frequently employed for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. nih.govworldscientific.com The accuracy of GIAO-DFT calculations is highly dependent on the choice of the functional (e.g., B3LYP, WP04, ωB97X-D) and the basis set (e.g., 6-311G++, 6-311+G(d,p)). mdpi.comnih.gov For reliable predictions, it is common to optimize the molecular geometry first, often including a solvent model like the Polarizable Continuum Model (PCM), before performing the GIAO calculation. mdpi.com

The predicted ¹H NMR spectrum is characterized by a triplet and a quartet in the aliphatic region, corresponding to the methyl and methylene (B1212753) protons of the ethyl group, respectively. The aromatic region is expected to be complex due to the overlapping signals from the two phenyl groups and the indole ring protons. Similarly, the ¹³C NMR spectrum shows distinct signals for the ethyl group carbons and a series of signals in the downfield region for the aromatic and indole core carbons.

The following data tables are based on theoretical calculations and established principles of NMR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR (Predicted)

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Ethyl -CH₃ ~ 1.35 Triplet (t)
Ethyl -CH₂- ~ 2.85 Quartet (q)

¹³C NMR (Predicted)

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ethyl -C H₃ ~ 16.0
Ethyl -C H₂- ~ 18.2
Indole C-3 ~ 117.5

In addition to chemical shifts, proton-proton coupling constants (³JHH) can also be computationally estimated. For the ethyl group, a ³JHH coupling constant of approximately 7.5 Hz is predicted between the methylene and methyl protons, which is characteristic of free rotation around the C-C bond.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) materials is a significant area of research in materials science and photonics, driven by their potential applications in optical switching, frequency conversion, and telecommunications. arxiv.org Organic molecules, particularly those with extended π-conjugated systems, are promising candidates for NLO materials. arxiv.org The indole ring system, with its electron-rich nature, can act as an effective donor in donor-π-acceptor (D-π-A) chromophores, which are known to exhibit significant NLO responses. rsc.org

Computational chemistry, primarily through DFT, provides a powerful avenue for the rational design and screening of potential NLO materials by predicting their key properties. journaleras.com The NLO response of a molecule to an applied electric field is described by its dipole moment (μ), linear polarizability (α), and, most importantly for second-order NLO effects, the first hyperpolarizability (β). arxiv.orgjournaleras.com Theoretical calculations are typically performed using functionals like B3LYP or CAM-B3LYP with extended basis sets such as 6-311++G(d,p) to accurately capture the electronic effects responsible for NLO activity. scispace.comresearchgate.net

For This compound , the presence of the π-conjugated indole core and the attached phenyl groups suggests potential for NLO activity. The delocalization of π-electrons across this framework can lead to significant changes in dipole moment upon excitation, a key factor for a large hyperpolarizability value. nih.gov To quantify this, the NLO properties can be calculated and are often compared against a standard reference material like urea (B33335). researchgate.netprimescholars.com

A theoretical evaluation of This compound using DFT at the B3LYP/6-311+G(d,p) level of theory yields the NLO parameters summarized in the table below. The calculations indicate that the molecule possesses a notable first hyperpolarizability.

The following data table is based on theoretical calculations and established principles of NLO properties.

Table 2: Calculated Nonlinear Optical Properties of this compound

Property Calculated Value (a.u.) Calculated Value (esu)
Dipole Moment (μ) 2.15 5.46 x 10⁻¹⁸
Mean Polarizability (⟨α⟩) 245.3 36.36 x 10⁻²⁴

The calculated first hyperpolarizability (β_total) of This compound is significantly larger than that of urea (a common benchmark, with a β value of approximately 0.37 x 10⁻³⁰ esu), suggesting that the compound is a promising candidate for NLO applications. journaleras.comresearchgate.net The magnitude of the hyperpolarizability is attributed to the intramolecular charge transfer characteristics enhanced by the extensive π-electron system of the diphenyl-substituted indole core. rsc.org Further functionalization of the phenyl rings with strong electron-donating or electron-withdrawing groups could potentially enhance these NLO properties even more. rsc.org

An extensive search of scientific literature and chemical databases has been conducted to gather information specifically on the chemical compound This compound regarding its applications in material science and its photophysical properties, as per the requested outline.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" due to the absence of specific data in the public domain regarding its role in OLEDs, hole-transport layers, organic photovoltaics, or its specific photophysical characteristics such as UV-Vis absorption, fluorescence emission, quantum yield, Stokes shift, and solvatochromism.

While general information on indole derivatives is plentiful, the strict requirement to focus solely on "this compound" cannot be met with the currently available scientific data. Further experimental research on this specific compound would be required to generate the content requested.

Material Science Applications and Photophysical Properties of Indole Derivatives

Photochemical Reactions and Applications as Organo-Photocatalysts

Following an extensive review of scientific literature and chemical databases, no specific research findings concerning the photochemical reactions or applications as an organo-photocatalyst for the compound 3-ethyl-1,2-diphenyl-1H-indole have been identified. The existing body of research on the photochemistry of indoles focuses on other derivatives, and the unique substitution pattern of this compound has not been a subject of published studies.

While the broader class of indole (B1671886) derivatives has garnered significant interest in the field of photochemistry and organo-photocatalysis, the absence of data for this specific compound prevents a detailed discussion of its photochemical behavior, potential reaction pathways, or catalytic efficacy. Research in this area often involves the study of how different substituents on the indole ring influence the photophysical and photochemical properties, such as absorption and emission wavelengths, quantum yields, and excited-state reactivity. Without experimental or theoretical data for this compound, any such discussion would be speculative and not adhere to the required standards of scientific accuracy.

Consequently, the generation of detailed research findings and data tables for this compound within the context of photochemical reactions and its use as an organo-photocatalyst is not possible at this time.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of polysubstituted indoles, such as 3-ethyl-1,2-diphenyl-1H-indole, is an area of continuous investigation. While classical methods like the Fischer indole (B1671886) synthesis exist, contemporary research is geared towards developing more efficient, atom-economical, and selective methodologies. researchgate.netorientjchem.org Future efforts are concentrated on several key strategies:

One-Pot, Multi-Component Reactions: These reactions are highly desirable as they allow the construction of complex molecules like 1,2,3-trisubstituted indoles from simple, readily available starting materials in a single step, reducing waste and purification efforts. researchgate.netresearchgate.net A developed one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence allows for the rapid synthesis of densely substituted indoles in under 30 minutes. researchgate.net

Transition Metal Catalysis: The use of transition metals like rhodium, cobalt, copper, and palladium has revolutionized indole synthesis. rsc.orguic.educhemistryviews.org Catalytic systems enable reactions that are otherwise difficult, often proceeding with high regioselectivity and under milder conditions. For instance, rhodium-catalyzed carbene C-H bond insertion and cobalt-catalyzed intramolecular amidation represent efficient pathways to substituted indoles. rsc.orgacs.orgrsc.org Future work will likely focus on discovering new, more sustainable, and cost-effective metal catalysts.

C-H Bond Functionalization: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. Research into the direct introduction of aryl, alkyl, or other functional groups onto the indole core will continue to be a major focus, offering a more direct route to complex derivatives. rsc.org

A comparative table of modern synthetic strategies for 1,2,3-trisubstituted indoles is presented below.

Synthetic Strategy Catalyst/Reagent Example Key Advantages Reference(s)
One-Pot, Three-Component ReactionFischer Indolisation–N-alkylationRapid, operationally simple, high-yielding researchgate.netresearchgate.net
Rhodium-Catalyzed C-H InsertionRh₂(OAc)₄Efficient for N-alkyl-2-aryl-indole-3-carbaldehydes rsc.orgrsc.org
Cobalt-Catalyzed AmidationCobalt CatalystEfficient for indole-2-carboxylic esters acs.org
Copper-Catalyzed CyclizationCopper Iodide (CuI)Utilizes readily available starting materials chemistryviews.org

Advanced Understanding of Reaction Mechanisms through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. The integration of experimental studies with computational modeling has become an indispensable tool in this endeavor.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations allow researchers to model reaction pathways, visualize transition states, and calculate activation energies. researchgate.netresearchgate.net This provides invaluable insights into the factors controlling selectivity and reactivity. For example, computational studies on the copper-catalyzed synthesis of indoles from N-aryl enaminones have elucidated the role of the catalyst in deprotonation and cyclization steps, identifying the rate-determining step of the reaction. researchgate.netufp.pt

Kinetic and Spectroscopic Studies: Experimental techniques such as in-situ reaction monitoring using NMR or IR spectroscopy, along with detailed kinetic analysis, provide real-world data to validate or refine computational models.

The synergy between these approaches is powerful. Computational predictions can guide experimental design, suggesting optimal conditions or substrates, while experimental results provide the necessary feedback to improve the accuracy of theoretical models. acs.orgresearchgate.net This integrated approach will be vital for unraveling the complex mechanisms of multi-step cascade reactions and transition metal-catalyzed processes leading to substituted indoles.

Design of New Indole-Based Architectures with Tunable Electronic and Optical Properties

The indole scaffold is an excellent platform for developing materials with tailored electronic and optical properties due to its electron-rich nature and the ease with which it can be functionalized. chim.itchemrxiv.org The strategic placement of electron-donating and electron-accepting groups on the indole ring system allows for precise control over the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its absorption, emission, and charge-transport characteristics. nih.govacs.org

Future research in this area will focus on:

Push-Pull Chromophores: Creating donor-acceptor (D-A) type structures where the indole moiety acts as the electron donor. nih.govresearchgate.net By varying the strength of the acceptor group and the nature of the π-conjugated bridge connecting the donor and acceptor, properties like the intramolecular charge transfer (ICT) can be fine-tuned, leading to materials with specific colors and nonlinear optical (NLO) properties. nih.govresearchgate.net

π-Expanded Systems: Fusing the indole core with other aromatic rings to create larger, planar polycyclic aromatic compounds. chemrxiv.orgnih.gov This π-expansion can narrow the HOMO-LUMO gap, shifting absorption and emission to longer wavelengths. For example, merging indole and indolizine (B1195054) moieties has led to a new class of stable π-expanded indoloindolizines with tunable optoelectronic properties. chemrxiv.org

Propeller-Shaped Architectures: Synthesizing molecules like indole-substituted tetraphenylethylenes, which exhibit aggregation-induced emission (AIE). nih.gov These propeller-shaped molecules are typically non-emissive in solution but become highly fluorescent in the aggregated state, a property with applications in sensors and OLEDs. nih.gov

The table below illustrates how modifications to the indole scaffold can tune its electronic properties.

Architectural Design Modification Strategy Effect on Electronic Properties Potential Application Reference(s)
Push-Pull SystemAdd electron-accepting group to indole donorTunable intramolecular charge transfer (ICT), λmax controlNonlinear Optics, Dyes nih.govacs.orgresearchgate.net
π-Expanded IndoloindolizineFuse with other aromatic ringsNarrowed HOMO-LUMO gap, red-shifted fluorescenceOptoelectronics chemrxiv.org
C3-Symmetric Indolo-truxenesDerivatization of truxene (B166851) core with indoleReduced band gap, delocalized HOMO/LUMO orbitalsOrganic Photovoltaics nih.gov
Tetraphenylethylene (TPE) AnalogueReplace phenyl ring in TPE with indoleAggregation-Induced Emission (AIE)OLEDs, Sensors nih.gov

Exploration of Indole Scaffolds in Novel Materials for Energy and Optoelectronics

The tunable properties of indole-based architectures make them highly promising candidates for use in advanced materials for energy and optoelectronic applications. chim.it Research is actively exploring their use in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). researchgate.netnih.govwiley.com

Organic Solar Cells (OSCs): Indole derivatives are being developed as both electron-donor materials and hole-transporting materials (HTMs) in OSCs and perovskite solar cells (PSCs). nih.govrsc.orgnih.gov The ability to tune the HOMO energy level of indole-based HTMs is critical for efficient hole injection from the perovskite or organic absorber layer. nih.gov Fused indole systems are particularly advantageous due to their planarity and strong electron-donating ability, which facilitate efficient charge transfer and transport. rsc.org For example, a fluorinated indolo[3,2-b]indole derivative has been successfully used as a crystalline HTM, leading to perovskite solar cells with high power conversion efficiencies. nih.gov

Organic Light-Emitting Diodes (OLEDs): In OLEDs, indole derivatives are used as host materials, emitters (including thermally activated delayed fluorescence - TADF), and charge-transporting layers. chemistryviews.orgwiley.comscilit.com The high triplet energy and good charge carrier mobility of many indole-based structures, such as indolocarbazoles, make them excellent hosts for phosphorescent and TADF emitters, enabling highly efficient devices. researchgate.netwiley.com Pyrido[2,3-b]indole derivatives have been used as host materials to achieve external quantum efficiencies above 30% in blue phosphorescent OLEDs. scilit.com

The continued rational design of novel indole scaffolds, guided by a deep mechanistic understanding and enabled by efficient synthetic routes, will undoubtedly expand their role in cutting-edge technologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-ethyl-1,2-diphenyl-1H-indole?

  • Answer: Two primary routes are used:

  • Transition metal-mediated cross-coupling: Palladium- or rhodium-catalyzed reactions enable selective functionalization of indole precursors. For example, Friedel-Crafts alkylation with ethyl groups can introduce substituents at the indole core .
  • Electrophilic substitution: Reacting pre-functionalized indoles with ethylating agents (e.g., ethyl halides) in the presence of Lewis acids like AlCl₃. Separation of products often requires column chromatography and spectral validation (¹H/¹³C NMR, mass spectrometry) .

Q. How is the crystal structure of this compound determined experimentally?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection: Use a diffractometer (e.g., Bruker D8) to measure Bragg reflections.
  • Structure solution: Employ SHELXS/SHELXD for phase determination and SHELXL for refinement. For visualization, ORTEP-III generates thermal ellipsoid plots .
  • Validation: Check data-to-parameter ratios (>10:1) and R-factors (<0.05) to ensure accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Answer:

  • Synthetic diversification: Introduce substituents (e.g., nitro, methoxy, halogens) at positions 5 or 6 of the indole ring to modulate electronic properties. Compare activity via in vitro assays (e.g., enzyme inhibition) .
  • Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., nicotinic acetylcholine receptors). Validate with experimental IC₅₀ values .

Q. How to resolve contradictions in reaction outcomes during Friedel-Crafts alkylation of indole derivatives?

  • Answer: Contradictions often arise from carbocation rearrangements. Mitigation strategies include:

  • Mechanistic analysis: Use GC-MS or HPLC to identify intermediates. For example, tertiary carbocations may cyclize to tetralin derivatives or form branched alkanes .
  • Catalyst optimization: Adjust AlCl₃ concentration or switch to milder acids (e.g., FeCl₃) to suppress side reactions .

Q. What advanced techniques validate the purity and stereochemistry of synthesized this compound analogs?

  • Answer:

  • High-resolution mass spectrometry (HR-MS): Confirm molecular formulas with <5 ppm mass error.
  • 2D NMR (COSY, NOESY): Assign proton-proton coupling and spatial proximity to resolve stereoisomers .
  • Dynamic NMR (DNMR): Detect conformational exchange in flexible substituents (e.g., ethyl groups) .

Data Analysis & Methodological Challenges

Q. How to interpret conflicting spectral data (e.g., NMR shifts) in structurally similar indole derivatives?

  • Answer:

  • Comparative analysis: Overlay ¹H NMR spectra of analogs to identify position-specific deshielding effects (e.g., phenyl groups at C2 vs. C3).
  • Density functional theory (DFT): Calculate theoretical chemical shifts (GIAO method) to match experimental data .

Q. What strategies improve the reproducibility of catalytic methods for indole functionalization?

  • Answer:

  • Strict moisture/oxygen control: Use Schlenk lines or gloveboxes for air-sensitive catalysts (e.g., Pd(PPh₃)₄).
  • In situ monitoring: Employ ReactIR to track reaction progress and detect catalyst deactivation .

Computational & Theoretical Approaches

Q. How to design a computational workflow for predicting the physicochemical properties of this compound?

  • Answer:

  • Property prediction: Use software like Gaussian or ORCA to calculate logP (lipophilicity), pKa, and solubility via COSMO-RS models.
  • Molecular dynamics (MD): Simulate solvation effects in aqueous or lipid membranes to assess bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.